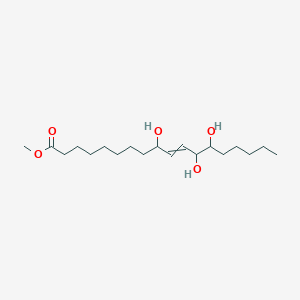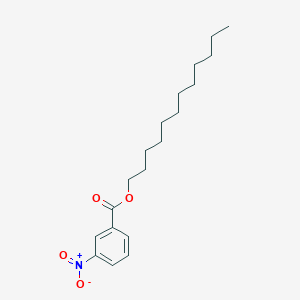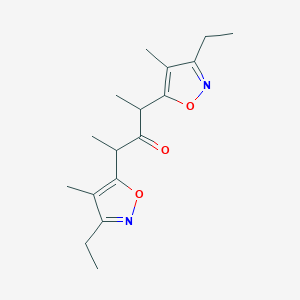
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of ethyl acetoacetate with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate aldehyde to form the oxazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Major products from these reactions include various substituted oxazoles, which can be further utilized in different applications.
Scientific Research Applications
2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar compounds to 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one include other oxazole derivatives such as:
- 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-oxazole]
- 4-Methyl-2-[4-(4-methyl-5-phenyloxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the pentan-3-one moiety, which can influence its reactivity and applications.
Properties
CAS No. |
41347-39-1 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,4-bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one |
InChI |
InChI=1S/C17H24N2O3/c1-7-13-9(3)16(21-18-13)11(5)15(20)12(6)17-10(4)14(8-2)19-22-17/h11-12H,7-8H2,1-6H3 |
InChI Key |
ASEGLWJSGICIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C)C(C)C(=O)C(C)C2=C(C(=NO2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
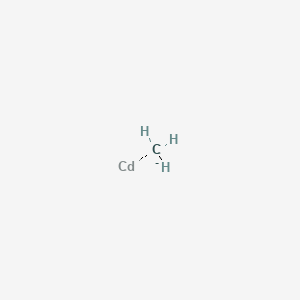
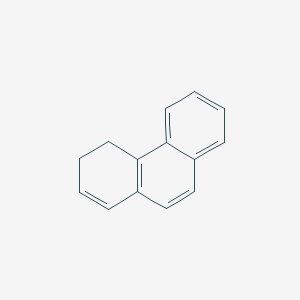

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
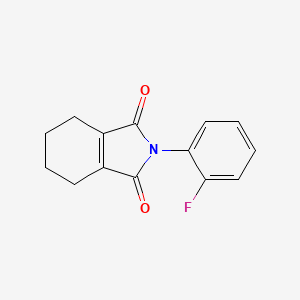
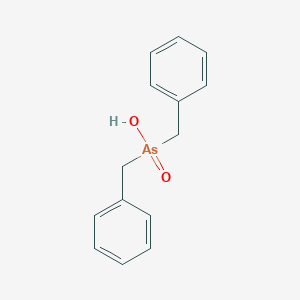

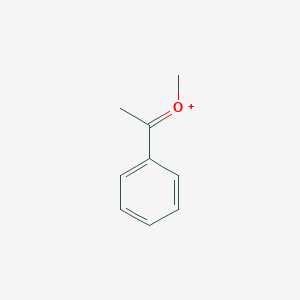
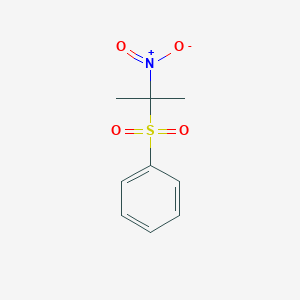
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)

